molecular formula C14H17ClO4 B13098736 (R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid

(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid

Cat. No.: B13098736
M. Wt: 284.73 g/mol
InChI Key: COSMWXJSTCFAEJ-LLVKDONJSA-N
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Description

®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a tert-butoxy group, a chlorophenyl group, and a 4-oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid typically involves the use of tert-butyl carbamate and 4-chlorobenzaldehyde as starting materials. The reaction proceeds through a series of steps including condensation, reduction, and esterification. The reaction conditions often require the use of catalysts such as palladium and solvents like methylene chloride or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction control ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted phenyl derivatives.

Scientific Research Applications

®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The chlorophenyl group can interact with aromatic residues in proteins, affecting their function. The 4-oxobutanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid
  • ®-4-(Tert-butoxy)-2-(4-bromophenyl)-4-oxobutanoic acid
  • ®-4-(Tert-butoxy)-2-(4-methylphenyl)-4-oxobutanoic acid

Uniqueness

®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C14H17ClO4

Molecular Weight

284.73 g/mol

IUPAC Name

(2R)-2-(4-chlorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C14H17ClO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m1/s1

InChI Key

COSMWXJSTCFAEJ-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC=C(C=C1)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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